molecular formula C9H15NO2 B1342553 Ethyl 2-(piperidin-4-ylidene)acetate CAS No. 315203-51-1

Ethyl 2-(piperidin-4-ylidene)acetate

Cat. No.: B1342553
CAS No.: 315203-51-1
M. Wt: 169.22 g/mol
InChI Key: VAYPMPDBKBYGSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-ylidene)acetate (CAS: 1638759-96-2) is a piperidine-derived compound featuring a conjugated enamine system (piperidin-4-ylidene) linked to an ethyl acetate group. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 205.68 g/mol (hydrochloride form: 280.80 g/mol) . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

ethyl 2-piperidin-4-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYPMPDBKBYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595656
Record name Ethyl (piperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315203-51-1
Record name Ethyl (piperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-4-ylidene)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(piperidin-4-ylidene)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound undergoes a series of successive protonations, and the product configuration is determined by stereoselective enamine protonation . This mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare Ethyl 2-(piperidin-4-ylidene)acetate with derivatives and analogs, focusing on structural variations, physicochemical properties, and applications.

Piperidine-Based Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Saturated piperidine ring; lacks conjugation Higher polarity, lower log P (predicted ~1.2) compared to piperidin-4-ylidene analogs .
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate C₁₆H₂₁NO₂ 259.35 Benzyl substituent on nitrogen; increased steric bulk Enhanced lipophilicity (log P ~3.5); used in CNS drug candidates .
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate C₁₅H₂₃NO₄ 281.35 Boc-protected amine; ethylidene group Intermediate in peptide synthesis; improved stability under acidic conditions .

Key Differences :

  • Substituent Effects : Benzyl or Boc groups alter solubility and metabolic stability. For example, the benzyl derivative’s log P is ~2 units higher than the parent compound, favoring blood-brain barrier penetration .
Heterocyclic Acetate Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 367.24 Benzofuran core; sulfinyl and bromo substituents Stabilized by π-π interactions (3.8 Å); used in materials science .
Ethyl 2-(pyrimidin-2-ylthio)acetate C₈H₁₁N₂O₂S 199.25 Pyrimidine-thioether linkage; moderate hydrogen-bonding capacity Precursor to hydrazide derivatives for antimicrobial agents .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₅N₃O₃S₂ 329.40 Thietane (3-membered S-ring); strained geometry Potential protease inhibitors due to sulfur-mediated interactions .

Key Differences :

  • Core Heterocycles : Imidazole () and pyrimidine () analogs exhibit distinct electronic profiles. Imidazole derivatives with aryl substituents (e.g., 4-chlorophenyl) show higher binding affinity to kinase targets compared to piperidine-based compounds .
  • Biological Activity : Thioether and sulfinyl groups (e.g., in benzofuran derivatives) enhance oxidative stability and modulate enzyme inhibition .
Functionalized Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate C₁₆H₂₃NO₃ 277.36 Hydroxyl group on piperidine; hydrogen-bond donor Improved aqueous solubility (log S ~-2.5 vs. ~-3.8 for non-hydroxylated analogs) .
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₃NO₂ 225.33 Sterically hindered piperidine; four methyl groups Radical scavenging applications; resistance to metabolic oxidation .

Key Differences :

  • Hydrogen Bonding : The hydroxyl group in ’s compound increases solubility but reduces membrane permeability compared to this compound.
  • Steric Effects : Tetramethylpiperidine derivatives exhibit rigid conformations, making them suitable as stabilizing agents in polymers .

Biological Activity

Ethyl 2-(piperidin-4-ylidene)acetate is an organic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry and biochemistry. This article delves into its biochemical properties, cellular effects, mechanisms of action, and research findings, supported by data tables and case studies.

This compound is characterized by its ability to interact with various enzymes and proteins. Key interactions include:

  • Oxidoreductases : These enzymes facilitate oxidation-reduction reactions, crucial for metabolic processes.
  • Transferases and Hydrolases : The compound modulates biochemical pathways by affecting the activity of these enzymes.

These interactions highlight the compound's versatility in biochemical processes, making it a valuable subject for research.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, essential for cell proliferation and differentiation.
  • Gene Expression : this compound affects gene transcription, impacting various cellular functions.
  • Metabolic Functions : Studies indicate that the compound can alter metabolic pathways, which may lead to therapeutic applications.

The mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of enzymatic activities. For example, it has been shown to inhibit certain hydrolases, affecting substrate hydrolysis. The piperidine ring structure allows for interaction with molecular targets, modulating their activity.

MechanismDescription
Enzyme InhibitionInhibits specific hydrolases affecting metabolism
Receptor ModulationAlters receptor activity influencing signaling
ProtonationUndergoes protonation affecting product configuration

Temporal and Dosage Effects

Research indicates that the stability and degradation of this compound significantly influence its biological activity over time. In vitro studies demonstrate that while the compound remains stable under certain conditions, degradation can lead to reduced efficacy.

Dosage Effects in Animal Models :

  • Low Doses : Minimal adverse effects observed.
  • High Doses : Toxicity observed, including cellular damage and altered metabolic functions.

Scientific Research Applications

This compound has diverse applications in various fields:

  • Chemistry : Serves as an intermediate in synthesizing complex organic molecules.
  • Biology : Investigated for potential biological activities, including antiviral and antimicrobial properties.
  • Medicine : Explored for therapeutic applications in drug development for neurological disorders.
  • Industry : Used in producing fine chemicals and as a building block for various industrial products.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity :
    • A study evaluated its effectiveness against various pathogens, showing significant antibacterial properties comparable to established antibiotics .
  • Antiviral Properties :
    • Research indicates potential antiviral effects, warranting further investigation into its mechanisms against viral pathogens .
  • Cytotoxicity Studies :
    • In vitro assays demonstrated varying degrees of cytotoxicity depending on concentration, emphasizing the need for careful dosage considerations in therapeutic contexts .

Table 2: Summary of Case Studies

Study FocusFindings
AntimicrobialSignificant activity against Gram-positive bacteria
AntiviralPotential effects against viral infections
CytotoxicityDose-dependent cytotoxic effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(piperidin-4-ylidene)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.